CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans-
Overview
Description
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- is a polycyclic aromatic hydrocarbon derivative. It is a trans-dihydrodiol form of chrysene, which is a known environmental pollutant and a potential carcinogen. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- can be synthesized from 5,6-chrysenequinone through a reaction with methylmagnesium iodide. This reaction yields the trans-racemic form of the diol . The diol can be further dehydrated thermally to produce 5,6-chrysenequinodimethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form chrysenequinone derivatives.
Reduction: Reduction reactions can convert the diol back to its parent hydrocarbon form.
Substitution: The diol reacts with methanolic hydrogen chloride to form chloromethyl and chloro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Methanolic hydrogen chloride is used for chlorination reactions.
Major Products Formed
Oxidation: Chrysenequinone derivatives.
Reduction: Chrysene.
Substitution: 6-chloromethyl-5-methylchrysene and 12-chloro-5,6-dimethylchrysene.
Scientific Research Applications
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential carcinogenic properties and mechanisms of action.
Industry: Used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- involves its interaction with various molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects . The compound’s reactivity is influenced by its polycyclic aromatic structure and the presence of hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
CHRYSENE-1,2-DIOL, 1,2-DIHYDRO-: Another dihydrodiol derivative of chrysene with different regioselectivity.
CHRYSENE-3,4-DIOL, 3,4-DIHYDRO-: A dihydrodiol form of chrysene with distinct chemical properties.
5-METHYLCHRYSENE: A methylated derivative of chrysene with similar reactivity but different substitution patterns.
Uniqueness
CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- is unique due to its specific trans-dihydrodiol configuration, which influences its chemical reactivity and biological interactions. This compound serves as a valuable model for studying the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Properties
IUPAC Name |
(5R,6R)-5,6-dihydrochrysene-5,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNSFGGRBHRGSN-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C4=CC=CC=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204729 | |
Record name | Chrysene-5,6-diol, 5,6-dihydro-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56183-24-5 | |
Record name | Chrysene-5,6-diol, 5,6-dihydro-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056183245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysene-5,6-diol, 5,6-dihydro-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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